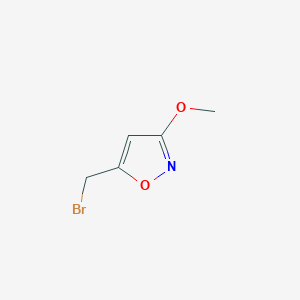

5-Bromomethyl-3-methoxy-isoxazole

Description

Significance of Isoxazole (B147169) Core Structures in Modern Chemical Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govrsc.orgnih.govresearchgate.net Its prevalence stems from its aromatic character and the inherent reactivity of the N-O bond, which can be selectively cleaved under specific conditions. eurekaselect.com This characteristic allows isoxazoles to serve as "masked" forms of other functional groups, such as 1,3-dicarbonyls, enaminoketones, and β-hydroxy nitriles, which can be unveiled at a later synthetic stage. eurekaselect.com This versatility has led to the incorporation of the isoxazole nucleus in a wide array of biologically active compounds. nih.govrsc.orgnih.govresearchgate.net

The synthesis of the isoxazole ring itself can be achieved through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds being the most prominent routes. eurekaselect.com The ability to introduce a variety of substituents onto the isoxazole ring further enhances its utility as a versatile building block in the design of novel molecules. nih.govnih.gov

The 5-Bromomethyl Moiety as a Versatile Synthetic Handle in Heterocyclic Chemistry

The presence of a bromomethyl group at the 5-position of the isoxazole ring introduces a highly reactive site for nucleophilic substitution reactions. This "synthetic handle" allows for the facile introduction of a wide range of functional groups and the construction of more elaborate molecular architectures. The carbon-bromine bond is readily cleaved, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is a cornerstone of its utility in building complex molecules. For instance, the bromomethyl group can react with various nucleophiles such as amines, thiols, and carbanions, leading to the formation of new derivatives with potentially altered biological activities or material properties. The versatility of the bromomethyl group is a well-established principle in heterocyclic chemistry, providing a reliable method for molecular elaboration.

Influence of the 3-Methoxy Substituent on Isoxazole Ring System Reactivity and Properties

The methoxy (B1213986) group at the 3-position of the isoxazole ring exerts a significant electronic influence on the entire molecule. As an electron-donating group, it can modulate the reactivity of the isoxazole ring and the adjacent bromomethyl group. This electronic effect can influence the rates and outcomes of various reactions. For example, the electron-donating nature of the methoxy group can impact the electrophilicity of the isoxazole ring and the lability of the bromine atom in the bromomethyl moiety.

Historical Context and Evolution of Research on Related Bromomethyl-Substituted Isoxazole Derivatives

Research into isoxazole derivatives has a rich history, with early investigations focusing on their fundamental synthesis and reactivity. Over time, the focus has shifted towards the development of more complex and functionally diverse isoxazole-containing molecules. The exploration of bromomethyl-substituted isoxazoles, in particular, has been driven by their potential as versatile intermediates in organic synthesis.

Early studies laid the groundwork for understanding the reactivity of the bromomethyl group and its utility in constructing larger molecular frameworks. More recent research has expanded upon this foundation, exploring the use of these derivatives in the synthesis of compounds with specific biological activities or material properties. The continuous development of new synthetic methodologies has further broadened the scope of accessible bromomethyl-isoxazole derivatives and their applications.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-methoxy-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWBIWKIWRWLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445679 | |

| Record name | 5-bromomethyl-3-methoxy-isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14423-89-3 | |

| Record name | 5-bromomethyl-3-methoxy-isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromomethyl 3 Methoxy Isoxazole

Strategies for Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several robust methods available. For a 3-methoxy substituted isoxazole, these methods typically involve the reaction of a precursor containing the methoxy (B1213986) group with a suitable cyclization partner.

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is one of the most prevalent and versatile methods for constructing isoxazole and isoxazoline (B3343090) rings, respectively. mdpi.commdpi.com The reaction with an alkyne leads directly to the aromatic isoxazole ring. The regioselectivity of the cycloaddition is a key consideration, often governed by frontier molecular orbital (FMO) theory. mdpi.com

Central to this approach is the in situ generation of the nitrile oxide intermediate, which is highly reactive and prone to dimerization into furoxans. acs.org Several methods are commonly employed for its generation:

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (commonly a chloride) with a base to eliminate hydrogen halide. nih.gov

Oxidation of Aldoximes: Aldoximes can be oxidized using various reagents, such as bleach (sodium hypochlorite) or N-chlorosuccinimide (NCS), to yield nitrile oxides. mdpi.comresearchgate.net

Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides using reagents like phenyl isocyanate and triethylamine. nih.gov

A notable development is the use of water-assisted conditions for nitrile oxide generation from oxime halides, which can proceed under mild acidic conditions (pH 4-5) without the need for a catalyst. nih.gov For the synthesis of a 3-methoxyisoxazole, methoxyacetaldoxime would be the logical precursor for nitrile oxide generation, which would then react with an appropriate alkyne.

Table 1: Common Methods for Nitrile Oxide Generation

| Precursor | Reagent(s) | Key Features | Citations |

|---|---|---|---|

| Hydroximoyl Halides | Base (e.g., Triethylamine) | Traditional and widely used method. | nih.gov |

| Aldoximes | Oxidants (e.g., Bleach, NCS) | Mild conditions, suitable for various substrates. | mdpi.comresearchgate.net |

| Nitroalkanes | Dehydrating agents (e.g., PhNCO/Et₃N) | Popular for constructing fused isoxazole systems. | nih.gov |

Another widely used strategy involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydroxylamine (B1172632). researchgate.net This method is particularly effective for synthesizing 3,5-diaryl-substituted isoxazoles. nih.govorientjchem.orgresearchgate.net The synthesis begins with a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative to form the chalcone (B49325) precursor. nih.govijariit.com

The subsequent reaction of the chalcone with hydroxylamine hydrochloride, typically in an alkaline medium (e.g., KOH or sodium acetate (B1210297) in ethanol), proceeds via nucleophilic addition of the hydroxylamine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to afford the isoxazole ring. nih.govorientjchem.orgwpmucdn.com To synthesize a 3-methoxyisoxazole derivative using this route, a chalcone derived from 3-methoxy acetophenone could be employed. orientjchem.org

Table 2: Examples of Isoxazole Synthesis via Chalcone Cyclization

| Reactants | Conditions | Product Type | Citations |

|---|---|---|---|

| Substituted Chalcone, Hydroxylamine HCl | KOH, Ethanol (B145695), Reflux | 3,5-Disubstituted Isoxazole | nih.gov |

| 3-Methoxy Acetophenone-derived Chalcone, Hydroxylamine HCl | Sodium Acetate, Ethanol, Reflux | 3-(3-methoxyphenyl) Isoxazole Derivative | orientjchem.org |

Various acyclic precursors can be induced to undergo ring-closure to form the isoxazole heterocycle. These methods offer alternative synthetic entries that can be advantageous depending on the availability of starting materials and desired substitution patterns.

One such method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. In this approach, the acyclic oxime ether is treated with an electrophilic halogen source, such as iodine monochloride (ICl), which triggers a cyclization to yield a 4-halo-isoxazole. nih.gov This intermediate can then be further functionalized.

Another strategy involves the domino reductive Nef reaction/cyclization of β-nitroenones. Treatment of these precursors with a mild reducing agent like tin(II) chloride dihydrate can efficiently produce 3,5-disubstituted isoxazoles under gentle conditions, tolerating a range of functional groups. rsc.org Intramolecular nucleophilic substitution offers another pathway, where a suitable nucleophile within an acyclic precursor displaces a leaving group to form the ring. For instance, the oxime of a chiral Michael adduct of thiophenol to a chalcone can undergo stereospecific intramolecular substitution of the thiophenoxide by the oxime oxygen to yield dihydroisoxazoles. researchgate.net

Introduction and Functionalization of the Bromomethyl Group at C5

Once the 3-methoxyisoxazole core is established, or concurrently with its formation, the bromomethyl group must be installed at the C5 position.

The most direct method for introducing the bromomethyl group is the radical bromination of a 5-methyl-3-methoxyisoxazole precursor. This type of reaction is a common and effective way to functionalize methyl groups attached to aromatic or heteroaromatic rings.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or light (hν) in a non-polar solvent such as carbon tetrachloride (CCl₄). researchgate.net The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired 5-bromomethyl product and a succinimidyl radical, which continues the chain. The regioselectivity for the methyl group over the aromatic ring is high under these conditions. mdpi.comnih.gov

Alternative strategies can circumvent the direct bromination of a methyl group, which can sometimes lead to side products or require harsh conditions.

A powerful alternative is the direct construction of the 5-(bromomethyl)isoxazole (B1312588) ring via a multicomponent 1,3-dipolar cycloaddition reaction. This has been demonstrated for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles. The reaction involves the in situ generation of an α-chloro aldoxime from the corresponding aldoxime and N-chlorosuccinimide (NCS). This intermediate then reacts with propargyl bromide, which serves as the alkyne dipolarophile, to directly yield the 3-aryl-5-(bromomethyl)isoxazole product. researchgate.net This approach is highly convergent and efficient.

Another potential pathway involves the chemical transformation of a different functional group at the C5 position. For instance, a 5-(hydroxymethyl)isoxazole, which can be prepared by the cycloaddition of a nitrile oxide with propargyl alcohol, could be converted to the corresponding 5-(bromomethyl) derivative using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃). nih.gov This two-step sequence provides a viable alternative to direct methyl bromination.

Installation and Manipulation of the 3-Methoxy Group

The primary precursor for introducing the 3-methoxy group is typically a 3-hydroxyisoxazole intermediate. The hydroxyl group at this position exhibits phenolic character, allowing for O-alkylation reactions. A common and direct method involves the reaction of a 3-hydroxyisoxazole or a tautomeric isoxazolone with a methylating agent.

Another effective strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the 3-position of the isoxazole ring. For instance, a 3-bromoisoxazole (B39813) intermediate can be converted to the desired 3-methoxy derivative by treatment with a methoxide (B1231860) source.

Key O-methylation strategies include:

Classical Williamson Ether Synthesis: This involves deprotonating the 3-hydroxyisoxazole with a suitable base, such as potassium carbonate or sodium hydride, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Reaction with Methanol (B129727) and Base: A prevalent method for converting 3-bromoisoxazole intermediates is by refluxing with a base like potassium hydroxide (B78521) in methanol. orientjchem.org The methanol acts as both the solvent and the methoxide source.

Alternative Methylating Agents: To avoid the use of toxic reagents like dimethyl sulfate, greener alternatives such as dimethyl carbonate can be employed, often requiring a base like cesium carbonate and elevated temperatures.

Chan-Lam Coupling: Advanced methods include copper-catalyzed Chan-Lam O-methylation, which uses a nucleophilic methyl source like methylboronic acid. nih.gov This reaction is known for its mild conditions and functional group tolerance, although its application specifically for 3-hydroxyisoxazoles is less commonly documented.

The table below summarizes common O-methylation approaches for isoxazole intermediates.

| Method | Substrate | Reagents | Typical Conditions |

| Nucleophilic Substitution | 3-Bromoisoxazole derivative | Potassium hydroxide, Methanol | Reflux |

| Williamson Ether Synthesis | 3-Hydroxyisoxazole derivative | Base (e.g., K₂CO₃), Methylating Agent (e.g., CH₃I) | Varies with reagent strength |

| "Green" Methylation | 3-Hydroxyisoxazole derivative | Dimethyl carbonate, Cs₂CO₃ | 120-160 °C |

| Chan-Lam Coupling | 3-Hydroxyisoxazole derivative | Methylboronic acid, Copper catalyst, Base | Mild, aerobic |

Ring Activation and Directing Effects: The methoxy group donates electron density into the otherwise electron-deficient isoxazole ring system. This can influence the regioselectivity of electrophilic substitution reactions on the ring, although the primary subsequent reaction for the target compound is side-chain bromination.

Influence on Side-Chain Reactivity: The electron-donating nature of the 3-methoxy group can influence the acidity of protons on adjacent positions. For the synthesis of 5-bromomethyl-3-methoxy-isoxazole from its 5-methyl precursor, the key step is the radical bromination of the methyl group. The electronic state of the isoxazole ring can affect the stability of the radical intermediate formed at the 5-position, thereby influencing the efficiency and yield of the bromination step.

Role as a Protecting or Modulating Group: In some multi-step syntheses, a methoxy group can serve as a stable protecting group for a 3-hydroxy functionality. It is generally robust but can be cleaved under specific, often harsh, acidic conditions (e.g., using hydrobromic or hydrochloric acid) to reveal the hydroxyl group if needed for subsequent transformations. orientjchem.org This dual role as an influential electronic substituent and a potential protecting group enhances its utility in complex synthetic pathways. Studies on related trisubstituted isoxazoles have shown that substituents at the C-3 and C-5 positions are critical in modulating the biological and physicochemical properties of the molecule. researchgate.netnih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is crucial for developing a robust, high-yielding, and scalable synthesis of this compound. Key areas of focus include the choice of solvent, the use of catalysts, and methods to enhance yield and purity.

The choice of solvent can dramatically affect reaction rates, selectivity, and yields in isoxazole synthesis. The formation of the isoxazole ring itself, often via a [3+2] cycloaddition, is highly sensitive to the reaction medium.

Solvent Polarity: Solvents such as dimethylformamide (DMF), methanol, ethanol, and water or aqueous mixtures are commonly employed. orientjchem.orgresearchgate.netrsc.orgmdpi.com For instance, the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles has been successfully achieved in a DMF/water mixture. researchgate.net In some cases, less polar solvents like dichloromethane (B109758) (DCM) or ethyl acetate are used, particularly in metal-free cycloadditions. nih.gov

Catalysis: While many isoxazole syntheses proceed thermally, catalysis can offer milder conditions and improved selectivity.

Metal-Free Synthesis: Many modern approaches avoid metal catalysts to reduce cost and toxicity. researchgate.netrsc.orgnih.gov These often rely on activating agents or specific solvent systems. Microwave-assisted metal-free routes have also been developed to accelerate reactions. nih.gov

Copper and Palladium Catalysis: Copper(I) catalysts are widely reported for promoting the [3+2] cycloaddition of nitrile oxides and alkynes. organic-chemistry.org Palladium catalysts are less common for ring formation but are used extensively for cross-coupling reactions to further functionalize the isoxazole core. nih.gov

Organocatalysis: The use of organocatalysts like TEMPO has been reported for the synthesis of 5-substituted isoxazoles from propargylic ketones in methanol. rsc.org

The table below highlights the role of different solvents and catalysts in the synthesis of substituted isoxazoles.

| Parameter | Examples | Role in Synthesis | Reference |

| Solvent | DMF/Water, Methanol, Ethanol | Common media for cycloaddition and substitution reactions | rsc.org, orientjchem.org, researchgate.net |

| Dichloromethane (DCM), Ethyl Acetate | Used in metal-free cycloadditions | nih.gov | |

| Glycerol | Employed as a "green" solvent alternative | mdpi.com | |

| Catalyst | None (Metal-Free) | Thermal or microwave-assisted cycloaddition | researchgate.net, nih.gov |

| Copper(I) salts | Catalyzes [3+2] cycloaddition of alkynes and nitrile oxides | organic-chemistry.org | |

| TEMPO | Organocatalyst for synthesis from propargylic ketones | rsc.org |

Maximizing yield and ensuring high purity are paramount for an efficient chemical process. This is achieved through careful control of reaction conditions and effective purification techniques.

Yield Enhancement: Reaction yields are highly dependent on the chosen synthetic route and conditions. For example, in the synthesis of related isoxazoles, yields can range from moderate to excellent (40-95%). nih.gov The choice of base in substitution reactions can be critical; one study noted that using DIPEA gave excellent yields while DBU reduced the yield significantly. rsc.org Microwave irradiation has also been shown to improve yields and shorten reaction times. rsc.org

Purity and Purification: Achieving high purity is essential, especially for pharmaceutical applications. Common impurities can include regioisomers, starting materials, or by-products from side reactions. Standard purification methods for isoxazole derivatives include:

Column Chromatography: Silica gel column chromatography is the most frequently cited method for purifying substituted isoxazoles, effectively separating the desired product from reaction impurities. rsc.orgwpmucdn.com

Crystallization: If the product is a stable solid, crystallization or recrystallization is an excellent method for achieving high purity on a large scale.

Distillation: For volatile liquid isoxazoles, distillation under reduced pressure can be an effective purification strategy. nih.gov

The transition from a laboratory-scale reaction to a multi-gram or kilogram-scale synthesis presents unique challenges. A scalable process must be robust, safe, and economically viable.

Demonstrated Scalability: Several synthetic methodologies for substituted isoxazoles have proven to be scalable. A metal-free [3+2] cycloaddition for preparing 5-trifluoromethylisoxazoles was successfully scaled up to produce over 100 grams of product. nih.gov One specific intermediate was prepared on a 150 g scale with a 73% yield. nih.gov

Multi-Gram Synthesis: Reports frequently detail syntheses on the gram scale. For example, the synthesis of 5-(bromomethyl)-3-(trifluoromethyl)isoxazole was reported on a 2.66 g scale. rsc.org Another procedure for O-methylation was scaled from 4.0 g to 20.0 g of starting material without a loss in yield or selectivity.

Process Considerations for Scale-Up: Key factors for successful scaling include efficient heat management, safe handling of reagents, and the use of cost-effective and environmentally benign solvents and reagents where possible. One-pot procedures, which minimize intermediate isolation steps, are particularly attractive for large-scale synthesis as they improve process efficiency and reduce waste. organic-chemistry.orgacs.org

Sustainable and Green Chemistry Aspects in Synthesis

The synthesis of isoxazole derivatives, including the target compound this compound, has traditionally involved methods that may use hazardous reagents and organic solvents. However, contemporary research emphasizes the adoption of greener protocols. nih.govnih.gov This involves a holistic approach that considers the entire lifecycle of the synthesis, aiming to reduce its ecological footprint. Key areas of focus include maximizing the incorporation of reactant atoms into the final product (atom economy), minimizing waste, and replacing toxic chemicals with more environmentally friendly alternatives. scranton.edursc.org The move towards metal-free catalytic systems and the use of aqueous media are prominent examples of this shift in synthetic strategy. mdpi.comrsc.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they generate fewer byproducts. scranton.edu

A plausible and atom-economical route to this compound is the [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkyne. Specifically, a nitrile oxide generated in situ from a methoxy-substituted hydroximoyl halide can react with propargyl bromide to form the isoxazole ring directly. This approach is a type of addition reaction, which is highly desirable from an atom economy perspective.

For instance, the reaction between methoxyhydroximoyl chloride and propargyl bromide would theoretically proceed as follows:

CH₃O-C(Cl)=NOH + HC≡C-CH₂Br → C₅H₆BrNO₂ + HCl

The atom economy for this proposed synthesis can be calculated to illustrate its efficiency.

This calculation demonstrates a high theoretical atom economy of over 90%, signifying that a large portion of the atoms from the reactants are incorporated into the final product, thus minimizing waste generation. This contrasts sharply with less efficient multi-step syntheses or those employing protecting groups and stoichiometric reagents that are not part of the final structure.

The choice of solvents and catalysts is critical to the sustainability of a synthetic process. Green chemistry principles advocate for the use of non-toxic, renewable, and less hazardous alternatives to traditional volatile organic compounds (VOCs) and heavy metal catalysts. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Research has demonstrated the successful synthesis of various isoxazole derivatives in aqueous systems. mdpi.comnih.gov These reactions can be faster and more selective than in organic solvents. For the synthesis of this compound, employing an aqueous medium or a water-cosolvent mixture (e.g., water/ethanol) is a viable green strategy. wpmucdn.comd-nb.info For example, the synthesis of the closely related 3-phenyl-5-(bromomethyl)isoxazoles has been effectively carried out in a DMF/water mixture. researchgate.net This approach not only reduces reliance on hazardous organic solvents but can also simplify product isolation. mdpi.com

Metal-Free Catalysis: Many traditional methods for synthesizing isoxazoles rely on metal catalysts, such as copper(I) or ruthenium(II), which can be toxic, expensive, and difficult to remove from the final product. nih.govrsc.org The development of metal-free synthetic routes is a significant advancement in green chemistry. rsc.orgrsc.org The [3+2] cycloaddition reaction to form the isoxazole ring can often be conducted without any metal catalyst, proceeding under thermal conditions or with the promotion of a simple organic base. rsc.orgnih.gov For instance, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote the metal-free synthesis of 3,5-disubstituted isoxazoles. nih.gov Avoiding transition metals simplifies purification, prevents metal contamination of the product and waste streams, and aligns with the goal of creating more sustainable chemical processes. nih.gov

The table below summarizes how green chemistry principles can be applied to the synthesis of the target compound, comparing them with more traditional approaches.

By integrating these sustainable practices, the synthesis of this compound can be achieved in a manner that is both chemically efficient and environmentally responsible.

Reaction Chemistry and Mechanistic Investigations of 5 Bromomethyl 3 Methoxy Isoxazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety (SN1, SN2 pathways)

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This facilitates nucleophilic substitution reactions where a nucleophile replaces the bromide ion. The reaction can proceed through either an SN1 or SN2 pathway, or a combination of both, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The primary nature of the carbon bearing the bromine atom generally favors an SN2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. However, the potential for stabilization of a resulting carbocation by the adjacent isoxazole (B147169) ring could allow for an SN1-type mechanism under certain conditions, such as in the presence of a polar, protic solvent and a weak nucleophile. The isoxazole ring can delocalize the positive charge, thus stabilizing the intermediate carbocation.

The electrophilic nature of the bromomethyl group allows for the formation of a diverse range of chemical bonds through reactions with various nucleophiles.

Carbon-Carbon Bond Formation: Reactions with carbon-based nucleophiles, such as cyanide ions or enolates, can extend the carbon chain. For instance, the reaction with potassium cyanide can be used to introduce a cyanomethyl group, which is a versatile precursor for carboxylic acids, amines, and other functional groups.

Carbon-Oxygen Bond Formation: Alkoxides and carboxylates can serve as oxygen nucleophiles to form ethers and esters, respectively. For example, reaction with sodium methoxide (B1231860) would yield 5-(methoxymethyl)-3-methoxy-isoxazole.

Carbon-Nitrogen Bond Formation: A wide array of nitrogen-containing compounds can be synthesized through the reaction with nitrogen nucleophiles. Ammonia (B1221849) can be used to form the corresponding aminomethyl derivative, while primary and secondary amines will yield secondary and tertiary amines, respectively. Azide (B81097) ions are also effective nucleophiles, leading to the formation of azidomethyl derivatives, which can be further transformed, for example, into amines via reduction.

Carbon-Sulfur Bond Formation: Sulfur nucleophiles, such as thiols and thiourea (B124793), readily react to form thioethers and isothiouronium salts. A documented example is the reaction of 5-Bromomethyl-3-methoxy-isoxazole with thiourea in ethanol (B145695) at room temperature. google.com This reaction proceeds to form an isothiouronium salt, which can then be used in subsequent synthetic steps. google.com

A summary of representative nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Reagent Example | Product Type | Bond Formed |

| Cyanide | Potassium Cyanide (KCN) | Nitrile | C-C |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | C-O |

| Amine | Ammonia (NH₃) | Primary Amine | C-N |

| Azide | Sodium Azide (NaN₃) | Azide | C-N |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | C-S |

| Thiourea | Thiourea (SC(NH₂)₂) | Isothiouronium Salt | C-S |

The reactivity of this compound extends to both anionic and neutral nucleophiles.

Anionic Nucleophiles: These are generally strong nucleophiles and include species like hydroxide (B78521), alkoxides, cyanide, and azide ions. Reactions with these nucleophiles are typically rapid and efficient, often proceeding via an SN2 mechanism. The use of a polar aprotic solvent, such as DMSO or DMF, can enhance the rate of these reactions by solvating the counter-ion and leaving the "naked" anion as a more potent nucleophile.

Neutral Lewis Bases: Neutral nucleophiles, such as ammonia, amines, and water, also react with this compound. These reactions are generally slower than those with anionic nucleophiles and may require heating. The initial product of the reaction with a neutral nucleophile is a salt, which is then deprotonated in a subsequent step to yield the final neutral product. For example, the reaction with ammonia first forms an ammonium (B1175870) salt, which then loses a proton to give the primary amine.

The bromomethyl group of this compound is prochiral. This means that while the starting material is achiral, the substitution of the bromine atom with a different group can lead to the formation of a new chiral center if the two faces of the plane containing the C-Br bond are attacked at different rates by a nucleophile in the presence of a chiral influence, or if the substituent being introduced is chiral.

In a typical SN2 reaction with an achiral nucleophile and in an achiral environment, a racemic mixture of products would be expected if a chiral center is formed. If the reaction proceeds via a planar SN1 carbocation intermediate, the nucleophile can attack from either face, which would also result in a racemic mixture. Asymmetric synthesis of a specific enantiomer would require the use of a chiral nucleophile, a chiral catalyst, or a chiral auxiliary to control the stereochemical outcome of the substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromomethyl Position

The benzylic-like nature of the bromomethyl group also allows for its participation in transition metal-catalyzed cross-coupling reactions, providing powerful methods for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. While more commonly applied to aryl and vinyl halides, the coupling of benzylic halides, including heteroaryl benzylic bromides, has been successfully demonstrated. nih.gov

In the context of this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid (or its ester) would lead to the formation of a diarylmethane or an allylisoxazole derivative, respectively. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), a phosphine (B1218219) ligand like JohnPhos, and a base, such as potassium carbonate or cesium carbonate. nih.govresearchgate.net Microwave irradiation has been shown to be effective in promoting these types of couplings, often leading to shorter reaction times and improved yields. nih.gov

A representative scheme for the Suzuki-Miyaura coupling is shown below:

Where R can be an aryl or vinyl group.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organostannane. Benzylic bromides are known to be effective electrophiles in Stille couplings. usc.eduwikipedia.org This reaction offers an alternative to the Suzuki-Miyaura coupling and is often tolerant of a wide range of functional groups.

The reaction of this compound with an organotin reagent, such as an aryltributylstannane or a vinyltributylstannane, in the presence of a palladium catalyst, would yield the corresponding cross-coupled product. A variety of palladium sources and ligands can be employed, and the reaction conditions can be tuned to optimize the yield and selectivity. usc.edu A significant advantage of some modern Stille coupling protocols is their efficiency without the need for highly toxic solvents like HMPA. usc.edu

A general representation of the Stille coupling is as follows:

Where R can be an aryl, vinyl, or other organic group.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org While direct Sonogashira coupling on the C-Br bond of the bromomethyl group of this compound is not the standard application of this reaction, the isoxazole core itself can participate in such couplings when appropriately functionalized.

Research has demonstrated that iodo-isoxazoles are effective substrates for Sonogashira cross-coupling reactions. For instance, 3,5-disubstituted-4-iodoisoxazoles react with various terminal alkynes in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(acac)₂, and a copper(I) salt to yield the corresponding 4-alkynylisoxazoles in high yields. nih.govrsc.org Studies have indicated that the steric environment around the isoxazole ring significantly influences the reaction's efficiency. A bulky substituent at the C3 position can have a more pronounced effect on the reaction rate and yield than a substituent at the C5 position. nih.govrsc.org Conversely, the electronic nature of the substituent at the C3 position appears to have a negligible effect on the coupling reaction. nih.govrsc.org

While the C(sp³)-Br bond in the bromomethyl group is not the typical electrophile for Sonogashira reactions, its reactivity in other cross-coupling reactions suggests that with appropriate catalyst systems, it could potentially undergo coupling. However, the more common application would involve a pre-functionalized isoxazole, for example, where a halogen is present on the isoxazole ring itself.

Table 1: Examples of Sonogashira Coupling with Substituted Isoxazoles

| Isoxazole Substrate | Alkyne Partner | Catalyst System | Product | Yield (%) | Reference |

| 3-Ethoxy-5-methyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₂NH | 3-Ethoxy-5-methyl-4-phenylethynylisoxazole | 58 | nih.gov |

| 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃, CuI, Et₂NH | 3-(tert-Butyl)-5-phenyl-4-(phenylethynyl)isoxazole | 95 | nih.gov |

| 3,5-Diphenyl-4-iodoisoxazole | 1-Heptyne | Pd(acac)₂/PPh₃, CuI, Et₂NH | 3,5-Diphenyl-4-(hept-1-yn-1-yl)isoxazole | 98 | nih.gov |

This table presents data for iodo-isoxazoles to illustrate the general reactivity of the isoxazole core in Sonogashira couplings.

Kumada, Hiyama, and Negishi Coupling Reactions

The bromomethyl group of this compound is a prime site for various palladium or nickel-catalyzed cross-coupling reactions, including the Kumada, Hiyama, and Negishi couplings. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The generally accepted mechanism proceeds via oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.orgslideshare.net For this compound, the C(sp³)-Br bond of the bromomethyl group can readily undergo oxidative addition, making it a suitable substrate for coupling with various alkyl or aryl Grignard reagents. This would lead to the formation of a new C-C bond at the 5-methyl position. A key consideration is the basicity of the Grignard reagent, which could potentially interact with the isoxazole ring. nrochemistry.com

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org A crucial feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as TBAF, or a base to form a hypervalent silicon species, which facilitates transmetalation to the palladium center. organic-chemistry.orgnumberanalytics.com The scope of the Hiyama coupling includes the reaction of alkyl halides. wikipedia.org Therefore, this compound could be coupled with various organosilanes (e.g., aryl, alkenyl, or alkylsilanes) to introduce new substituents at the 5-methyl position. The mild conditions and the low toxicity of organosilanes make this an attractive method. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Alkyl bromides are effective electrophiles in Negishi couplings, readily reacting with alkyl-, aryl-, or vinylzinc reagents. nih.govacs.org Consequently, this compound is expected to be a viable substrate for Negishi coupling, allowing for the introduction of a wide array of organic fragments. The organozinc reagents can be prepared from the corresponding alkyl or aryl halides. wikipedia.org

Table 2: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Potential Product from this compound |

| Kumada | R-MgX | Ni or Pd complexes | Couples with Grignard reagents; sensitive to basic functional groups. | 5-(R-methyl)-3-methoxy-isoxazole |

| Hiyama | R-SiR'₃ | Pd complexes | Requires fluoride or base activation; tolerates various functional groups. | 5-(R-methyl)-3-methoxy-isoxazole |

| Negishi | R-ZnX | Ni or Pd complexes | High functional group tolerance; versatile for C-C bond formation. | 5-(R-methyl)-3-methoxy-isoxazole |

Carbonylative Coupling Reactions

Carbonylative coupling reactions involve the insertion of carbon monoxide (CO) into a carbon-halogen bond, followed by coupling with a nucleophile. These reactions are powerful tools for the synthesis of carbonyl compounds such as ketones, esters, and amides. The bromomethyl group in this compound is a potential substrate for such transformations.

While specific examples for this compound are not extensively documented, the general principles of carbonylative coupling of alkyl bromides are well-established. Using a palladium catalyst and under a carbon monoxide atmosphere, the alkyl bromide can be converted into an acyl-palladium intermediate. This intermediate can then react with a variety of nucleophiles. For example, reaction with an alcohol would yield an ester, reaction with an amine would produce an amide, and coupling with an organometallic reagent (e.g., organotin or organoboron compounds) would give a ketone.

The successful application of this methodology to this compound would provide a direct route to compounds such as 2-(3-methoxy-isoxazol-5-yl)acetic acid derivatives, which could be valuable intermediates for further synthetic elaborations. The choice of catalyst, solvent, and reaction conditions would be critical to optimize the yield and prevent potential side reactions involving the isoxazole ring.

Reactivity of the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to various ring-opening and rearrangement reactions under specific conditions. Additionally, the double bonds within the ring can participate in cycloaddition reactions.

Ring-Opening and Rearrangement Pathways under Various Conditions

The isoxazole ring is known to undergo cleavage and rearrangement under thermal, photochemical, or chemical induction. The weak N-O bond is typically the point of initial bond scission.

Thermal and Photochemical Rearrangements: Upon thermal or photochemical stimulation, isoxazoles can rearrange to various isomers. For example, flash pyrolysis of 3,5-diphenylisoxazole (B109209) has been shown to yield 2,5-diphenyloxazole (B146863) and 2-phenylindole. rsc.org Photochemical irradiation, often with UV light, can also induce isomerization of isoxazoles. acs.orgnih.gov These transformations often proceed through a transient acyl azirine intermediate, which can then rearrange to the observed products. acs.org For this compound, such conditions could potentially lead to a variety of rearranged products, depending on the specific reaction parameters. The presence of the methoxy (B1213986) and bromomethyl substituents would influence the stability of the intermediates and the final product distribution.

Chemically Induced Ring-Opening: The isoxazole ring can be opened under both acidic and basic conditions. Catalytic hydrogenation is a common method for the reductive cleavage of the N-O bond, typically yielding β-amino enones. clockss.org More recent studies have shown that isoxazoles can undergo a ring-opening fluorination reaction when treated with an electrophilic fluorinating agent like Selectfluor®. chemrxiv.orgresearchgate.net This reaction proceeds via fluorination followed by deprotonation and N-O bond cleavage to yield α-fluorocyanoketones. chemrxiv.orgresearchgate.net The application of these methods to this compound would provide access to highly functionalized acyclic compounds.

Functionalization of the Isoxazole Ring via C-H Activation (if applicable)

Direct C-H activation is a powerful strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. Research has demonstrated that palladium-catalyzed direct arylation of the C-H bond at the 5-position of the isoxazole ring is feasible. nih.gov This reaction has been successfully applied to couple isoxazoles with aryl iodides in moderate to good yields. nih.gov

In the case of this compound, the C5 position is already substituted. However, the C4-H bond of the isoxazole ring remains a potential site for direct functionalization. While the regioselectivity of C-H activation can be influenced by various factors, including the directing ability of existing substituents, exploring conditions for the selective activation of the C4-H bond could provide a novel route for the synthesis of 4,5-disubstituted 3-methoxy-isoxazoles. There is also precedent for C-H activation being used to construct fused isoxazole systems. researchgate.netrsc.org

Reactions Involving the Double Bonds within the Ring (e.g., Cycloadditions)

The isoxazole ring contains two double bonds and can participate as either a 2π or 4π component in cycloaddition reactions.

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a classic method for the synthesis of isoxazoles. organic-chemistry.org The reverse of this process, or the participation of the isoxazole itself as a dipole or dipolarophile, is less common but conceivable under specific conditions. Intramolecular [3+2] cycloadditions, where the nitrile oxide and the alkyne or alkene are part of the same molecule, are used to construct fused isoxazole ring systems. mdpi.com

[4+2] Cycloadditions (Diels-Alder type reactions): Isoxazoles can act as dienes in Diels-Alder reactions, although this reactivity is influenced by the substituents on the ring. Copper(II)-catalyzed [4+2] cycloadditions between substituted isoxazoles and Cu-benzopyryliums have been reported, with the isoxazole acting as the 2π component through its C(3,4) double bond. acs.org The potential for this compound to participate in such cycloadditions would depend on the specific dienophile and reaction conditions, offering a pathway to complex polycyclic structures. Fused isoxazoles can also be synthesized through intramolecular cycloadditions. mdpi.com

Mechanistic Elucidation of Key Transformations

The mechanistic understanding of reactions involving this compound is largely inferred from studies on structurally similar compounds. The primary reaction pathway is nucleophilic substitution, where the bromine atom is displaced by a nucleophile.

Detailed experimental or computational studies specifically identifying reaction intermediates and transition states for reactions of this compound are scarce. However, based on analogous systems, the nucleophilic substitution at the bromomethyl group is expected to proceed through a transition state characteristic of an SN2 mechanism.

In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the side opposite to the leaving group (the bromine atom). This backside attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism, is not relevant here as the carbon is prochiral.

The stability of the isoxazole ring plays a crucial role in these reactions. The ring is relatively stable to many reagents, allowing for selective functionalization of the bromomethyl group. clockss.org The electron-withdrawing nature of the isoxazole ring can influence the stability of the transition state.

Computational studies on the formation of the isoxazole ring itself, typically via a [3+2] cycloaddition of a nitrile oxide with an alkyne, have provided insights into the transition states of ring formation. mdpi.comdntb.gov.ua These studies indicate that the cycloaddition is often a concerted, asynchronous process. nih.gov While this pertains to the synthesis of the core isoxazole structure rather than its subsequent reactions, it underscores the utility of computational chemistry in elucidating reaction mechanisms in this class of compounds. For the formation of 5-substituted isoxazoles, the regioselectivity is a key aspect governed by the electronic and steric properties of the reactants and the stability of the corresponding transition states. mdpi.com

Kinetic Aspects:

The rate of nucleophilic substitution reactions involving this compound is expected to be dependent on several factors:

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity.

Leaving Group: Bromine is a good leaving group, facilitating the nucleophilic attack.

Electronic Effects of the Isoxazole Ring: The electron-withdrawing nature of the isoxazole ring can influence the electrophilicity of the bromomethyl carbon. The 3-methoxy group, being an electron-donating group through resonance, might slightly modulate the electronic properties of the ring compared to unsubstituted or electron-withdrawing group-substituted isoxazoles.

The kinetics of the formation of the isoxazole ring itself through cycloaddition reactions are influenced by the activation energy of the transition state. nih.gov Studies on related systems have shown that these reactions can be quite facile. nih.gov

Thermodynamic Aspects:

The thermodynamics of nucleophilic substitution reactions on this compound are generally favorable, leading to the formation of a more stable product. The strength of the new bond formed between the carbon and the nucleophile is typically greater than the carbon-bromine bond being broken.

The following interactive table provides a hypothetical overview of the expected kinetic and thermodynamic considerations for the nucleophilic substitution on this compound with various nucleophiles. The data is illustrative and based on general principles of organic chemistry, as specific experimental values for this compound are not available.

| Nucleophile (Nu) | Expected Product | Relative Reaction Rate (Qualitative) | Thermodynamic Stability of Product (Qualitative) |

| Hydroxide (OH⁻) | 5-Hydroxymethyl-3-methoxy-isoxazole | Fast | High |

| Alkoxide (RO⁻) | 5-Alkoxymethyl-3-methoxy-isoxazole | Fast | High |

| Thiolate (RS⁻) | 5-Alkylthiomethyl-3-methoxy-isoxazole | Very Fast | Very High |

| Cyanide (CN⁻) | 5-Cyanomethyl-3-methoxy-isoxazole | Moderate | High |

| Azide (N₃⁻) | 5-Azidomethyl-3-methoxy-isoxazole | Fast | Moderate |

| Amine (R₂NH) | 5-(Dialkylaminomethyl)-3-methoxy-isoxazole | Moderate to Slow | High |

Table 1: Illustrative Kinetic and Thermodynamic Aspects of Nucleophilic Substitution on this compound

Applications of 5 Bromomethyl 3 Methoxy Isoxazole As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The ability to introduce diverse functionality and build intricate molecular frameworks is a hallmark of a useful synthetic building block. 5-Bromomethyl-3-methoxy-isoxazole excels in this regard, enabling the synthesis of a wide range of complex heterocyclic systems.

The primary mode of reactivity for this compound is the nucleophilic displacement of the bromide ion. This reaction pathway allows for the straightforward introduction of a vast array of substituents at the 5-position of the isoxazole (B147169) ring. A wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to generate novel isoxazole derivatives. rsc.org For instance, reactions with phenols yield aryloxymethyl derivatives, while thiols and amines produce the corresponding sulfanylmethyl and aminomethyl compounds. rsc.orgrsc.org

This reactivity is not limited to simple nucleophiles. Complex molecules, such as those containing amino acid or thiourea (B124793) moieties, have been successfully conjugated to the isoxazole core via this substitution reaction, highlighting the robustness of this method for creating functionalized molecules. This strategy provides a direct and efficient route to libraries of 3,5-disubstituted isoxazoles, which are of significant interest in drug discovery. nih.govnih.gov

| Nucleophile Class | Example Nucleophile | Resulting C-5 Substituent | Reference |

|---|---|---|---|

| Oxygen | Phenol | -CH2-O-Ar | rsc.org |

| Sulfur | Sodium benzylthiolate | -CH2-S-CH2-Ph | rsc.org |

| Nitrogen | Morpholine | -CH2-N(CH2CH2)2O | rsc.org |

| Halogen | Fluoride (B91410) source | -CH2-F | mdpi.com |

Beyond simple substitution, this compound is instrumental in the assembly of more elaborate polycyclic and fused heterocyclic systems. acs.org The bromomethyl group can act as a tether to link the isoxazole ring to other cyclic structures. A notable example is the reaction of 5-(bromomethyl)-3-phenylisoxazoles with 7-hydroxyflavanone, which results in the formation of complex 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones. mdpi.com This reaction demonstrates the utility of the bromomethylisoxazole unit in building multi-ring systems by forming ether linkages. mdpi.com

Furthermore, the isoxazole ring itself can participate in cyclization reactions to form fused systems. Methodologies such as intramolecular nitrile oxide cycloaddition (INOC) can be employed to construct novel tetracyclic systems where the isoxazole is fused to other heterocyclic rings, such as a pyrrole. dtu.dk Another strategy involves the thermolysis of precursor molecules like 2-azidobenzophenones to yield fused benzo[c]isoxazoles, showcasing a pathway to annulated heterocyclic structures. nih.gov These approaches underscore the potential to create diverse and complex molecular topographies starting from simple isoxazole building blocks. acs.org

The reactive nature of the bromomethyl group makes this compound a suitable candidate for constructing macrocycles. By reacting the building block with molecules containing two or more nucleophilic sites, large ring structures can be formed. The isoxazole moiety can be incorporated into macrocycles, serving as a masked 1,3-diketone which can be revealed later in a synthetic sequence. mdpi.comrsc.org This strategy has been explored in the synthesis of 14-membered macrocyclic precursors. mdpi.comrsc.org

The isoxazole ring can also participate in the formation of ordered, non-covalent structures known as supramolecular assemblies. ub.edu These assemblies are governed by intermolecular forces such as hydrogen bonding and π-π stacking. While specific studies on the supramolecular architecture of this compound are not prominent, the principles have been demonstrated with analogous structures. For example, the crystal structure of certain anisole (B1667542) derivatives featuring bromomethyl groups reveals defined packing arrangements mediated by C-H···Br interactions, which replace stronger hydrogen bonds seen in hydroxymethyl analogues. ub.edu This indicates that the bromo- and methoxy- groups on the isoxazole building block can direct the formation of predictable, higher-ordered structures in the solid state.

Development of Functional Molecules and Advanced Intermediates

The utility of this compound extends to the synthesis of highly specialized molecules, including organofluorine compounds and molecules designed for bioconjugation.

Introducing fluorine into organic molecules can significantly enhance their pharmacological properties. This compound serves as an excellent precursor for the synthesis of 5-fluoromethylisoxazoles. An approach based on nucleophilic substitution of the bromide with a fluoride source has been described as a convenient method for preparing these valuable compounds. mdpi.com

This method provides an alternative to other fluorination strategies, such as the deoxofluorination of 5-hydroxymethyl or 5-formyl isoxazole derivatives. mdpi.com The direct displacement from the bromomethyl intermediate is often more straightforward and efficient, making it a preferred route for accessing these important fluorinated building blocks. mdpi.com

| Starting Material | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| 5-Bromomethylisoxazole derivative | Nucleophilic Substitution (with F⁻) | 5-Fluoromethylisoxazole derivative | Convenient and direct route to monofluorinated compounds. | mdpi.com |

| 5-Hydroxymethylisoxazole derivative | Deoxofluorination | 5-Fluoromethylisoxazole derivative | Alternative route, useful when bromomethyl precursor is less accessible. | mdpi.com |

| 5-Formylisoxazole derivative | Deoxofluorination | 5-Difluoromethylisoxazole derivative | Access to difluoromethylated analogues. | mdpi.com |

In fields like medicinal chemistry and materials science, it is often necessary to connect different molecular fragments. The 5-bromomethylisoxazole scaffold is well-suited for the design of chemical linkers. nih.govnih.gov The reactive bromomethyl group provides a handle for attaching the isoxazole to another molecule, such as a peptide, protein, or another small molecule. nih.govnih.gov

For example, chloromethylisoxazole analogues have been used to alkylate comenic acid, a derivative of kojic acid, to create conjugates that link the heterocyclic core to a pyranone moiety. rsc.org This demonstrates the principle of using the reactive halomethyl group for conjugation. The stability and defined geometry of the isoxazole ring make it an attractive core for constructing heterobifunctional linkers, which can be used to connect two different biomolecules, as seen in the development of antibody-drug conjugates (ADCs). nih.govwpmucdn.com The synthesis of advanced intermediates, such as [(5-aryl-1,2-oxazol-3-yl)methoxy]arylmethanols, further expands the possibilities for multi-step conjugation strategies, allowing for the creation of complex, targeted molecular systems.

Use in Polymer Chemistry and Advanced Materials Science (as a monomer or building block for functional materials)

While specific examples of the polymerization of this compound are not extensively documented, its structural features suggest its potential as a monomer for creating functional polymers. The reactive bromomethyl group is the primary handle for polymerization. For instance, it can undergo reactions to form polymers with isoxazole moieties in the side chains. These side chains can impart unique properties to the resulting material, such as altered thermal stability, dielectric constant, or the ability to coordinate with metals.

One potential route to polymers is through the reaction of this compound with di-nucleophiles in a step-growth polymerization. For example, reaction with a bisphenol could lead to a polyether with pendant isoxazole groups. The general reactivity of the bromomethyl group allows for various polymerization techniques, including polycondensation and polyaddition reactions.

The isoxazole ring itself can be a key component of the polymer backbone. Polyisoxazoles have been synthesized via 1,3-dipolar cycloaddition reactions of dinitrile oxides and dialkynes. rsc.org While this approach does not directly use this compound as a monomer, the resulting polyisoxazole structures highlight the potential for creating advanced materials based on this heterocycle. These materials can exhibit interesting thermal properties, with glass transition temperatures (Tg) that can be tuned by the nature of the substituents on the isoxazole ring. rsc.org

The incorporation of the 3-methoxy-isoxazole unit into a polymer can be expected to influence the material's bulk properties. The methoxy (B1213986) group can affect solubility and intermolecular interactions, while the isoxazole ring can contribute to the polymer's rigidity and thermal stability. Post-polymerization modification of the isoxazole ring, such as ring-opening, could further expand the functional space of these materials, leading to polymers with β-amino alcohol or β-enaminone functionalities. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Structure (Conceptual) | Potential Properties |

| Polycondensation | Bisphenol A | Polyether with pendant 3-methoxy-isoxazole moieties | Enhanced thermal stability, modifiable refractive index |

| Polyaddition | Hexamethylene diisocyanate | Polyurethane with isoxazole groups in the backbone | Increased rigidity, potential for cross-linking |

| Atom Transfer Radical Polymerization (ATRP) | Initiator with a nucleophilic group (e.g., hydroxyethyl (B10761427) methacrylate) | Graft copolymer with poly(acrylate) backbone and isoxazole side chains | Functional material with tunable hydrophilicity/hydrophobicity |

Strategic Use in Total Synthesis Approaches

The isoxazole ring is a valuable synthon in the total synthesis of complex natural products. Its stability allows it to be carried through multiple synthetic steps, while its latent functionality, revealed upon ring cleavage, provides a strategic advantage. mdpi.comresearchgate.net

This compound can serve as a linchpin in convergent synthetic strategies. The bromomethyl group allows for the facile introduction of the isoxazole moiety into a larger molecule through alkylation of a suitable nucleophile. This isoxazole unit can then be elaborated, or its latent functionality can be unmasked at a later stage.

A key transformation of the isoxazole ring in total synthesis is its reductive cleavage. Typically, this is achieved through catalytic hydrogenation (e.g., using H₂/Pd-C or Raney nickel), which cleaves the weak N-O bond to reveal a β-enaminone. This intermediate can then be hydrolyzed to a 1,3-dicarbonyl compound or further reduced to a γ-amino alcohol. This sequence effectively makes the isoxazole a masked form of these important functional group arrays.

The 3-methoxy group on the isoxazole ring would influence the reactivity of the intermediates formed upon ring opening. For example, the resulting enaminone would have a methoxy group at the carbonyl carbon, leading to a β-amino ester or related functionality after further transformation. This specific substitution pattern can be strategically employed to construct particular substructures within a target natural product.

Table 2: Strategic Transformations of the this compound Unit in Total Synthesis

| Reagents and Conditions | Intermediate Formed | Subsequent Product | Application in Synthesis |

| 1. Nu:- 2. H₂, Raney Ni | β-Enaminone | γ-Amino alcohol | Synthesis of alkaloids and amino sugars |

| 1. Nu:- 2. H₂, Pd/C; then H₃O⁺ | 1,3-Dicarbonyl derivative | Polyketide fragments | Synthesis of macrolides and polyether natural products |

| 1. Nu:- 2. Na/NH₃ (Birch reduction) | β-Hydroxyketone | Acyclic and cyclic ketones | Construction of complex carbocyclic frameworks |

The bromomethyl group of this compound provides a handle for introducing chirality into a molecule. Nucleophilic substitution at the bromomethyl carbon can proceed with stereocontrol if a chiral nucleophile is used or if the reaction is mediated by a chiral catalyst.

For example, the alkylation of a chiral enolate with this compound would lead to a product with a new stereocenter adjacent to the isoxazole ring. The stereochemical outcome of such a reaction would be dictated by the facial selectivity of the enolate attack.

Furthermore, the isoxazole moiety itself can direct subsequent stereoselective transformations. The heteroatoms in the ring can act as coordinating sites for chiral catalysts, influencing the stereochemical course of reactions at nearby functional groups. While specific examples involving this compound are not reported, the synthesis of chiral isoxazole derivatives and their use in asymmetric synthesis is an established concept. nih.gov For instance, chiral amino alcohols containing an isoxazole core have been synthesized and evaluated for their biological activity. nih.gov

The development of stereoselective methods involving isoxazoles is an active area of research, and it is plausible that this compound could be a substrate in such transformations, for example, in enantioselective aza-Friedel–Crafts reactions or other asymmetric C-C bond-forming reactions.

Table 3: Potential Stereoselective Reactions Involving this compound

| Reaction Type | Chiral Reagent/Catalyst | Product Type | Potential Stereochemical Control |

| Asymmetric Alkylation | Chiral enolate (e.g., from a SAMP/RAMP hydrazone) | Chiral α-alkylated carbonyl compound | Diastereoselective |

| Kinetic Resolution | Chiral lipase (B570770) with a nucleophile | Enantiomerically enriched alcohol and remaining bromide | Enantioselective |

| Asymmetric Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salt with a nucleophile | Enantiomerically enriched substitution product | Enantioselective |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 5-Bromomethyl-3-methoxy-isoxazole in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the isoxazole (B147169) core and its substituents.

While specific experimental spectra for this compound are not detailed in the available literature, a robust analysis of expected chemical shifts and coupling patterns can be derived from data on analogous isoxazole structures and established NMR principles. unifi.itnih.govresearchgate.netresearchgate.netorientjchem.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule: the methoxy (B1213986) protons, the bromomethyl protons, and the isoxazole ring proton.

H-4 Proton: The lone proton on the isoxazole ring (H-4) is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5. unifi.it The methoxy group at C3 is electron-donating, while the bromomethyl group at C5 is electron-withdrawing. Studies on similar 3,5-disubstituted isoxazoles show that the chemical shift of H-4 is sensitive to these electronic effects. unifi.it

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent electronegative bromine atom.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will also appear as a sharp singlet, with a chemical shift characteristic of methoxy groups attached to an aromatic-like heterocyclic ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five unique signals, one for each carbon atom in the molecule.

Isoxazole Ring Carbons (C3, C4, C5): The chemical shifts of the isoxazole ring carbons are characteristic of their environment within the heterocycle. C3, bonded to both oxygen and nitrogen and the methoxy group, and C5, bonded to nitrogen and the bromomethyl group, are expected at the lowest fields. C4, the sole carbon bonded only to other carbons and a hydrogen, will be the most upfield of the ring carbons.

Methoxy Carbon (-OCH₃): The chemical shift for the methoxy carbon typically appears around 56 ppm for aromatic systems. However, studies have shown that out-of-plane conformations can cause a significant downfield shift to ~62 ppm. nih.gov

Bromomethyl Carbon (-CH₂Br): This carbon will be shifted significantly upfield compared to the ring carbons but will be deshielded relative to a standard alkyl carbon due to the attached bromine atom.

Coupling Constants: As all expected ¹H NMR signals are singlets, no proton-proton coupling constants would be observed. Long-range proton-carbon coupling constants could be measured in more advanced experiments to further confirm assignments. researchgate.net

Predicted NMR Data for this compound

| Assignment | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | Predicted δ (ppm) | Predicted δ (ppm) | | H-4 | Singlet | C3 | | -CH₂Br | Singlet | C4 | | -OCH₃ | Singlet | C5 | | | | -CH₂Br | | | | -OCH₃ |

Note: Specific chemical shift values (δ) are not available in the reviewed literature and would require experimental determination. The table indicates the expected signals and their multiplicities.

Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity proposed by 1D NMR.

COSY (Correlation Spectroscopy): In a COSY spectrum, cross-peaks appear between protons that are spin-coupled. For this compound, no cross-peaks would be expected, as there are no vicinal protons, thus confirming the isolated nature of the H-4, -CH₂Br, and -OCH₃ proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu For the target molecule, an HSQC spectrum would be expected to show correlations between the H-4 signal and the C-4 signal, the -CH₂Br proton signal and the -CH₂Br carbon signal, and the -OCH₃ proton signal and the -OCH₃ carbon signal. This provides an unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two to three bonds, mapping out the molecular skeleton. columbia.edu Key expected correlations for this compound include:

The -OCH₃ protons showing a correlation to the C3 carbon.

The H-4 proton showing correlations to C3 and C5 .

The -CH₂Br protons showing correlations to C5 and potentially C4 . These correlations would definitively establish the substituent positions on the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. ipb.pt A NOESY spectrum could confirm the structure by showing a spatial correlation between the H-4 proton and the protons of the adjacent -CH₂Br group at position 5.

While no specific dynamic NMR studies on this compound have been reported, the technique is applicable for investigating the conformational dynamics of the molecule. Specifically, it could be used to probe the rotational barriers around the C3-O bond of the methoxy group and the C5-C bond of the bromomethyl group. Research on other aromatic compounds has demonstrated that the rotation of a methoxy group can significantly influence the ¹³C NMR chemical shift of the methoxy carbon. nih.gov Variable temperature NMR experiments could therefore reveal information about the energy barriers to rotation and the preferred conformations of the substituents relative to the isoxazole ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. beilstein-journals.org For this compound (molecular formula C₅H₆BrNO₂), HRMS would be used to confirm this exact formula, distinguishing it from any other combination of atoms that might have the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster, further confirming the presence and number of bromine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion, M⁺˙) which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. For this compound, a plausible fragmentation pathway would involve initial cleavages at the weakest bonds.

Plausible MS/MS Fragmentation Pathways

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

|---|---|---|---|

| [C₅H₆BrNO₂]⁺˙ | [C₅H₆NO₂]⁺ | Br• | Loss of a bromine radical from the parent ion. |

| [C₅H₆BrNO₂]⁺˙ | [C₄H₃BrNO]⁺˙ | CH₃O• | Loss of a methoxy radical. |

| [C₅H₆BrNO₂]⁺˙ | [C₄H₄NO₂]⁺ | •CH₂Br | Loss of the bromomethyl radical. |

Note: The fragmentation pattern provides strong evidence for the identity and connectivity of the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, this analysis would focus on the distinct vibrations of the isoxazole ring, the methoxy group, and the bromomethyl substituent.

In the absence of specific experimental data for this compound, the expected characteristic absorption bands can be predicted based on data from analogous structures. The isoxazole ring itself typically exhibits several key vibrational modes. A prominent band corresponding to the C=N stretching vibration is generally observed in the region of 1600-1610 cm⁻¹. Additionally, the C-O stretching vibration within the ring is expected to produce a signal around 1130-1140 cm⁻¹.

The substituents would also give rise to characteristic peaks. The methoxy group (-OCH₃) would be identifiable by its C-H stretching vibrations, typically appearing in the 2850-2960 cm⁻¹ range, and a distinctive C-O stretching band. The bromomethyl group (-CH₂Br) would be characterized by the C-H stretching of the methylene (B1212753) group and, more significantly, by the C-Br stretching vibration, which is expected at lower frequencies, generally in the 500-700 cm⁻¹ range.

A detailed analysis would require an experimental spectrum to create a precise data table of observed vibrational frequencies and their assignments.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Isoxazole Ring | C=N Stretch | ~1600-1610 |

| Isoxazole Ring | C-O Stretch | ~1130-1140 |

| Methoxy Group | C-H Stretch | ~2850-2960 |

| Methoxy Group | C-O Stretch | |

| Bromomethyl Group | C-H Stretch | |

| Bromomethyl Group | C-Br Stretch | ~500-700 |

| Note: This table represents anticipated values based on related compounds. Specific experimental data for this compound is not available. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, assuming a suitable single crystal can be obtained.

A crystallographic study would yield a detailed table of all bond lengths, bond angles, and torsional angles within the molecule. This data would offer insights into the geometry of the isoxazole ring, the conformation of the methoxy and bromomethyl substituents, and any steric or electronic influences on the molecular structure. For instance, the C-Br bond length and the C-O-C bond angle of the methoxy group would be precisely determined.

Beyond the individual molecular structure, X-ray diffraction analysis reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that govern the solid-state packing. For this compound, potential interactions of interest would include C-H···O hydrogen bonds involving the methoxy group or the isoxazole ring, and potentially halogen bonding involving the bromine atom. The analysis would quantify the distances and angles of these interactions, providing insight into the forces that stabilize the crystal structure.

Due to the lack of published crystallographic data, a table of bond lengths, angles, and intermolecular interaction parameters for this compound cannot be provided at this time.

Computational and Theoretical Studies of 5 Bromomethyl 3 Methoxy Isoxazole and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the behavior of molecules at the atomic level. researchgate.net DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in predicting the electronic properties of organic compounds, including isoxazole (B147169) derivatives. researchgate.netnih.gov Ab Initio methods, while more computationally intensive, can provide highly accurate benchmarks for molecular properties. researchgate.net